molecular formula C7H9NO B094101 2,6-Dimethylpyridine N-oxide CAS No. 1073-23-0

2,6-Dimethylpyridine N-oxide

Cat. No. B094101
CAS RN: 1073-23-0
M. Wt: 123.15 g/mol
InChI Key: LIDGFHXPUOJZMK-UHFFFAOYSA-N
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Description

2,6-Dimethylpyridine N-oxide is a chemical compound that has been studied in various contexts due to its interesting properties and potential applications. It is a derivative of pyridine with two methyl groups at the 2 and 6 positions and an N-oxide functional group.

Synthesis Analysis

The synthesis of related compounds to 2,6-dimethylpyridine N-oxide has been reported in the literature. For instance, the compound 2,6-bis(N-tert-butylacetamide)pyridine was synthesized through a Ritter synthesis, and its N-oxide derivative was obtained by oxidation with oxone . Another related compound, 2,4-dimethyl-3-pyridinol, and its derivatives were synthesized from corresponding 3-bromopyridine precursors, with the methoxy derivative being prepared via a Baeyer-Villiger reaction .

Molecular Structure Analysis

The molecular structure of 2,6-dimethylpyridine N-oxide derivatives has been determined using single-crystal X-ray diffraction methods. For example, the crystal structure of dimethylbis(2-pyridinethiolato-N-oxide)tin(IV) was found to have a skew-trapezoidal bipyramidal coordination geometry at tin . The crystal structure of 2,6-dimethyl-4-nitropyridine N-oxide (DMNPO) revealed a monoclinic structure with a system of C–H⋯O hydrogen bonds forming a two-dimensional network .

Chemical Reactions Analysis

The reactivity of 2,6-dimethylpyridine N-oxide and its derivatives has been explored in various studies. For instance, the coordination chemistry of 2,6-bis(N-tert-butylacetamide)pyridine-N-oxide with Eu(NO3)3 was examined, showing that the ligand chelates in a tridentate fashion on Eu(III) . The reactivity of 6-substituted-2,4-dimethyl-3-pyridinols, which are structurally related to 2,6-dimethylpyridine N-oxide, was studied in the context of their antioxidant properties and their reactions with peroxyl radicals .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,6-dimethylpyridine N-oxide and its derivatives have been characterized using various spectroscopic methods. The vibrational properties of DMNPO were studied using IR and Raman spectroscopy, revealing characteristic features and shifts in the C–H and N–O stretching modes due to strong C–H⋯O hydrogen bonds . The hydrogen bonding in complexes of 2,6-dimethylpyridine N-oxide with pentachlorophenol was investigated, showing that the N-oxide group accepts hydrogen bonds from two molecules of pentachlorophenol .

Scientific Research Applications

1. Antihypoxic Activity

  • Summary of Application : 2,6-Dimethylpyridine-N-oxide has been studied for its antihypoxic activity in mice using various experimental models of acute hypoxia .
  • Methods of Application : The studies were performed on male CD-1 (SPF) mice. The antihypoxic activity of 2,6-dimethylpyridine-N-oxide was studied in three experimental models of acute hypoxia - hypercapnic hypoxia or hypoxia in a closed space, hemic hypoxia and histotoxic hypoxia at orally administration at doses 0.07; 7.1 and 71 mg/kg (respectively 1/20000, 1/200 and 1/20 of LD50) and at intraperitoneally administration at doses 7.1 and 71 mg/kg .
  • Results : It was established that 2,6-dimethylpyridine-N-oxide shows antihypoxic activity in all experimental models of acute hypoxia. Its antihypoxic activity in acute hemic hypoxia and in acute hypoxia in a closed space was significantly higher than of reference drug Armadin .

2. UV-Spectra Studies

  • Summary of Application : The ultraviolet spectra of heterocyclic N-oxides of pyridine N-oxide series, including 2,6-Dimethylpyridine-N-oxide, and the conjugated cationic acids in acetonitrile were determined .
  • Methods of Application : The obtained spectra of N-oxides studied (mainly tri-substituted pyridine N-oxides) and their cations obtained by the protonation of free N-oxides by the excess of perchloric acid, have been collected and discussed .
  • Results : The influence of the traces of water on acid-base equilibria in nonaqueous media was stressed .

3. Ligand for Coordination Complexes

  • Summary of Application : 2,6-Dimethylpyridine-N-oxide is used as a ligand and forms coordination complexes with metal salts .

4. Cytogenetic Effects

  • Summary of Application : 2,6-Dimethylpyridine-N-oxide has been studied for its influence on the expression of cytogenetic effects induced by cyclophosphamide in mouse bone marrow cells .

5. RNA Chromatography

  • Summary of Application : 2,6-Dimethylpyridine-N-oxide has been used in studies involving total RNA chromatography on the oligo(dT)-cellulose columns .

6. Coordination Complexes

  • Summary of Application : 2,6-Dimethylpyridine-N-oxide is used as a ligand and forms coordination complexes with metal salts .

Safety And Hazards

2,6-Dimethylpyridine N-oxide is harmful if swallowed and causes skin and eye irritation. It should be handled in a well-ventilated place with suitable protective clothing. Contact with skin and eyes should be avoided, and dust formation and aerosols should be prevented. Non-sparking tools should be used, and all sources of ignition should be removed .

Future Directions

The future directions for 2,6-Dimethylpyridine N-oxide are not explicitly mentioned in the search results .

properties

IUPAC Name

2,6-dimethyl-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H9NO/c1-6-4-3-5-7(2)8(6)9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIDGFHXPUOJZMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C(=CC=C1)C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4061462
Record name Pyridine, 2,6-dimethyl-, 1-oxide
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Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2,6-Dimethylpyridine N-oxide

CAS RN

1073-23-0
Record name 2,6-Dimethylpyridine N-oxide
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Record name 2,6-Lutidine N-oxide
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Record name 2,6-Dimethylpyridine N-oxide
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Record name 2,6-Dimethylpyridine N-oxide
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Record name 2,6-dimethylpyridine 1-oxide
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Record name 2,6-Lutidine N-oxide
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Synthesis routes and methods I

Procedure details

To a 0° C. solution of 2,6-dimethylpyridine (1.0 g, 0.009 mol) in CHCl3 (25 mL) was added mCPBA (3.17 g, 0.01 mol). The reaction mixture was then stirred for 12 h at RT, quenched with a saturated Na2CO3 solution. The organic layer was separated, dried over Na2SO4 and concentrated in vacuo to afford 2,6-dimethylpyridine 1-oxide (980 mg, 85%) as a solid.
Quantity
1 g
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3.17 g
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25 mL
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solvent
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A solution of 2,6-lutidine (19, 23 ml, 200 mmol) and 50% hydrogen peroxide (15 ml) in glacial acetic acid (100 ml) is refluxed at 110° C. for 3 hours. The solution is then concentrated in vacuo at 40° C. to approximately 60 ml. Water (20 ml) is added, and the concentration process is repeated three times. The concentrated solution is further dried by lyophilizer overnight, yielding 26 g of 2,6-Lutidine 1-oxide (20) that contains approximately 10% acetic acid. 1H NMR (300 MHz, CDCl3) δ 2.52 (s, 6H), 7.15 (m, 3H). MS, m/z 124 (M+1), 247 (2M+1).
Quantity
23 mL
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reactant
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15 mL
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100 mL
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Synthesis routes and methods IV

Procedure details

Sodium sulphate (6 g) and a solution of m-chloroperbenzoic acid (40 g) in DCM (140 ml) was added to a solution of 2,6-lutidine (5 ml) in dry DCM (60 ml). The mixture was stirred at 23° and under a nitrogen atmosphere for 18 h; then it was quenched with a saturated aqueous sodium bicarbonate solution (200 ml). Then a solution of potassium carbonate was added and the aqueous phase was saturated with NaCl and then it was extract with DCM (3×100 ml). The organic extract was dried and concentrated in vacuo to a yellow oil which was purified by flash chromatography (eluting in gradient from EA to EA-MeOH 9:1) to give the title compound as a yellow oil (4.7 g).
Quantity
6 g
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40 g
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5 mL
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140 mL
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60 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dimethylpyridine N-oxide
Reactant of Route 2
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2,6-Dimethylpyridine N-oxide
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2,6-Dimethylpyridine N-oxide
Reactant of Route 4
2,6-Dimethylpyridine N-oxide
Reactant of Route 5
Reactant of Route 5
2,6-Dimethylpyridine N-oxide
Reactant of Route 6
Reactant of Route 6
2,6-Dimethylpyridine N-oxide

Citations

For This Compound
251
Citations
E Kaczmarczyk, L Chmurzyński - Journal of Molecular Structure, 2000 - Elsevier
Acid–base equilibrium constants, ie acid dissociation, cationic homoconjugation and cationic heteroconjugation constants in 4-R-2,6-dimethylpyridine N-oxide systems (where R …
Number of citations: 9 www.sciencedirect.com
O Vasetska, P Zhminko, M Prodanchuk… - Journal of Advanced …, 2022 - researchgate.net
This work aimed to study the isolated and subsequent effects of 2, 6-Dimethylpyridine-N-oxide (Ivin) and 2, 4-D-2-EHE on the survival of rats and the population characteristics of the …
Number of citations: 3 www.researchgate.net
P Barczynski, M Szafran - Journal of the Chemical Society, Faraday …, 1994 - pubs.rsc.org
The conductance behaviour of solutions of the equimolar complex (BHA) of 4-methoxy-2,6-dimethylpyridine N-oxide (B) with trifluoroacetic acid (HA) has been studied over a wide …
Number of citations: 11 pubs.rsc.org
Z Dega-Szafran, A Katrusiak, M Szafran… - Journal of molecular …, 1999 - Elsevier
Complex of 4-dimethylamino-2,6-dimethylpyridine N-oxide with 4-toluenesulphonic acid (4-NMe 2 –2,6–Me 2 –PyO·HOTs) was studied by X-ray diffraction, FTIR spectroscopy and ab …
Number of citations: 29 www.sciencedirect.com
M Szafran, E Tykarska, Z Dega-Szafran - Journal of molecular structure, 1997 - Elsevier
MOLECULAR STRUCTURE X-Ray, FTIR and quantum chemical studies of short and asymmetric hydrogen bonds in bis(2,6-dimethylpyridine- Page 1 ELSEVIER Journal of Molecular …
Number of citations: 9 www.sciencedirect.com
SW Ng, CL Barnes, D Van der Helm… - …, 1983 - ACS Publications
Dimethyltin (IV) dichloride-2, 6-dimethylpyridine N-oxide, C18H3oCLN202Sn2, forms colorless crystals, mp 147 C, in the monoclinic space group C2/c with a= 15.581 (4) A, b= 12.781 (4…
Number of citations: 25 pubs.acs.org
A Deegan, FL Rose - Journal of the Chemical Society C: Organic, 1971 - pubs.rsc.org
The main products of the reaction of 3,6-dichloropyridazine with 2-methylpyridine 1-oxide were 6-chloro-2-(2-pyridylmethyl)pyridazin-3(2H)-one (XII; R = H), 6-chloro-4-(2-pyridylmethyl)…
Number of citations: 8 pubs.rsc.org
OP Vasetska, MG Prodanchuk… - … (Warsaw, Poland: 1960), 2022 - researchgate.net
The aim: To study the antihypoxic activity of 2, 6-dimethylpyridine-N-oxide in mice using the various experimental models of acute hypoxia under orally or intraperitoneally administration…
Number of citations: 3 www.researchgate.net
S Krzywda, M Jaskólski, M Gdaniec… - Journal of Molecular …, 1996 - Elsevier
Trimethylamine N-oxide and 4-dimethylamine-2,6-dimethylpyridine N-oxide form three types of crystalline complexes with perchloric acid, with the base-to-acid ratio 1:1, 2:1 and 3:2, …
Number of citations: 7 www.sciencedirect.com
H Ban-Oganowska - CHEMICAL PAPERS-SLOVAK ACADEMY OF …, 1999 - chem.sav.sk
The UV spectra of 2, 6-dimethyl-3-halo (F, Cl, Br, I)-4-nitropyridine N-oxides in heptane have been examined and compared with the results (transition energies, intensities) of modified …
Number of citations: 5 www.chem.sav.sk

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